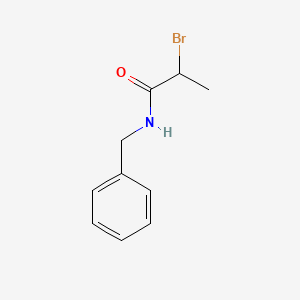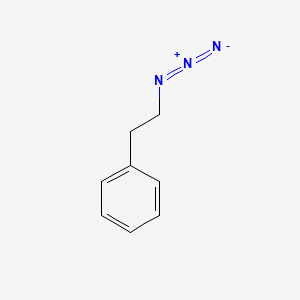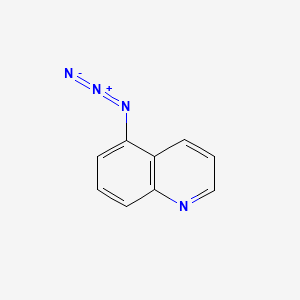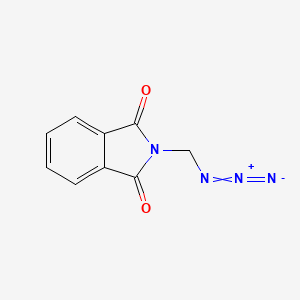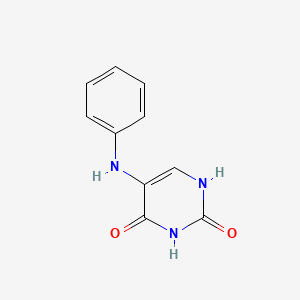
5-anilinopyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-anilinopyrimidine-2,4(1H,3H)-dione involves multicomponent reactions and catalysis. For instance, catalyst-free, multicomponent synthesis of related pyrimidine dione derivatives has been achieved in aqueous ethanol medium, demonstrating the efficiency of green chemistry principles in synthesizing complex molecules (Ibberson et al., 2023). Additionally, the synthesis of dihydroquinazolin-5(6H)-ones and 5-acylpyrimidines from dimethylaminomethylene-1,3-diones highlights the diversity of synthetic routes available for these compounds (Mosti et al., 1983).
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through techniques like X-ray crystallography. For example, the structure of a compound containing the pyrimidine dione moiety was elucidated, demonstrating the utility of spectroscopic methods in understanding the configuration of these molecules (Barakat et al., 2016).
Chemical Reactions and Properties
Pyrimidine diones undergo various chemical reactions, including condensation and multicomponent syntheses, to yield compounds with potential biological activities. An example is the water-mediated, catalyst-free synthesis of functionalized pyrimidine diones, which emphasizes the role of solvent and reaction conditions in determining the yield and purity of these compounds (Brahmachari et al., 2020).
Physical Properties Analysis
The physical properties of pyrimidine diones, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and material science. These properties are often investigated through experimental techniques and theoretical calculations, as seen in studies of related compounds (Guo et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the development of pyrimidine dione derivatives as pharmaceutical agents. Research on these compounds often focuses on their potential anti-inflammatory and antioxidant activities, as demonstrated in various studies (Nadendla & Lakshmi, 2018).
Applications De Recherche Scientifique
Anti-inflammatory Activity
5-Anilinopyrimidine derivatives demonstrate significant anti-inflammatory activity. For instance, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione, has been shown to exhibit remarkable anti-inflammatory effects in mouse ear swelling tests (Dong, 2010). Similarly, another study synthesized 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and confirmed its significant anti-inflammatory effect (Shang Lin-lin & Dong, 2010).
Antimalarial Activity
Research indicates the potential of 5-anilinopyrimidine derivatives in antimalarial applications. The synthesis of 6,7,8-substituted 3-methylpteridine-2,4(3H,8H)-diones, derived from 5-amino-6-(substituted anilino)-3-methylpyrimidine-2,4(1H,3H)-dione, has shown activity against the human parasite Plasmodium falciparum (Halladay & Cowden, 1990).
Synthesis of Biological Agents
A series of novel pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives have shown promising anti-inflammatory, antimicrobial, and antifungal activities (Veeranna et al., 2022).
Corrosion Inhibition
5-Arylpyrimido-[4,5-b]quinoline-diones, a class of 5-anilinopyrimidine derivatives, have been identified as effective corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate high inhibition efficiency, with some showing up to 98.30% efficiency (Verma et al., 2016).
Antitumor and Antiviral Applications
Novel cyclic arylsulfonylureas, including derivatives of 5-(substituted)benzylidene-3-(4-substituted)phenylsulfonylimidazolidine-2,4-diones, have shown significant antitumor activity, particularly against ovarian cancer, melanoma, and renal cancer cells. These compounds have been synthesized and tested across a range of tumor cell lines (El-Deeb et al., 2010).
Propriétés
IUPAC Name |
5-anilino-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h1-6,12H,(H2,11,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKCLIEQQTBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309629 |
Source


|
| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-anilinopyrimidine-2,4(1H,3H)-dione | |
CAS RN |
4870-31-9 |
Source


|
| Record name | NSC212413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

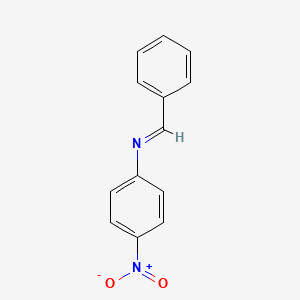
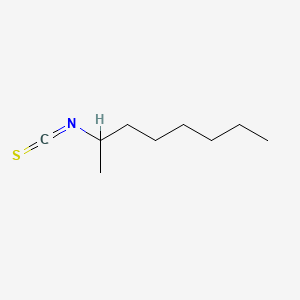
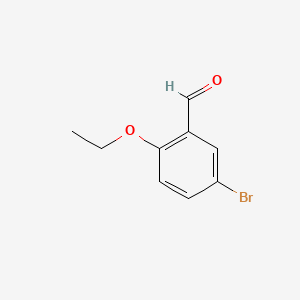
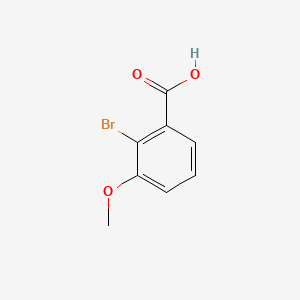
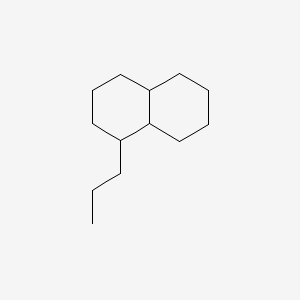
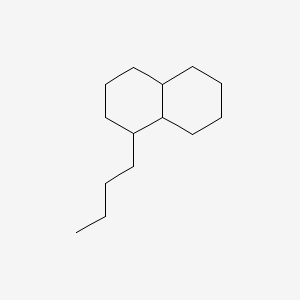
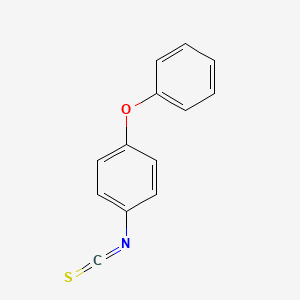
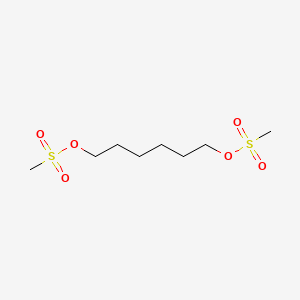
![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)
